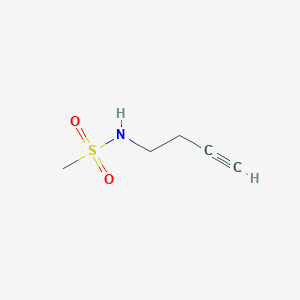

N-(but-3-yn-1-yl)methanesulfonamide

Übersicht

Beschreibung

“N-(but-3-yn-1-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1207840-15-0 . It has a molecular weight of 147.2 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .

Synthesis Analysis

The synthesis of “N-(but-3-yn-1-yl)methanesulfonamide” involves two stages . In the first stage, tert-butyl (methylsulfonyl)carbamate and 3-Butyn-1-ol are reacted with triphenylphosphine and diethylazodicarboxylate in tetrahydrofuran at 20 degrees Celsius for 8 hours . In the second stage, the product is treated with trifluoroacetic acid in dichloromethane at a temperature between 0 and 20 degrees Celsius .Molecular Structure Analysis

The IUPAC name for “N-(but-3-yn-1-yl)methanesulfonamide” is N-(3-butynyl)methanesulfonamide . The InChI code for this compound is 1S/C5H9NO2S/c1-3-4-5-6-9(2,7)8/h1,6H,4-5H2,2H3 .Physical And Chemical Properties Analysis

“N-(but-3-yn-1-yl)methanesulfonamide” is a powder . It has a molecular weight of 147.2 . The compound is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Methane Sensing Enhancement A study by Yu et al. (2008) explores a polyaniline (PAn) and ionic liquid butylmethylimidazolium camphorsulfonate (BMICS) composite as a material for methane sensing. This composite significantly increased the sensitivity for methane detection using quartz crystal microbalance (QCM) transducers. Spectroscopic results showed that the anion of BMICS could form hydrogen bonds with nitrogen sites of protic acid doped PAn, enhancing the composite's sensitivity to methane by facilitating methane absorption in a relatively ordered manner within the PAn/BMICS composite (Lei Yu, Xiaoxia Jin, Xiangqun Zeng, 2008).

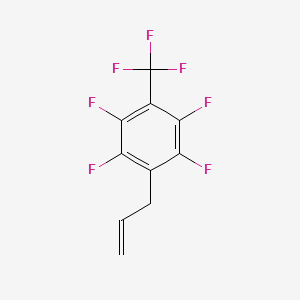

Chemoselective N-Acylation Reagents Research by Kondo et al. (2000) developed a variety of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide. These compounds were found to serve as N-acylation reagents exhibiting sufficiently good chemoselectivity. This work contributes to the field of synthetic chemistry by providing chemoselective agents for N-acylation, a fundamental reaction in organic synthesis (K. Kondo, Erika Sekimoto, J. Nakao, Y. Murakami, 2000).

Superacidic Systems Investigations Leitz et al. (2017) investigated the preparation of protonated methanesulfonamide using superacidic systems. Through vibrational spectroscopic characterization and quantum chemical calculations, they observed a notable long nitrogen-sulfur bond length, contributing to the understanding of methanesulfonamide's behavior in superacidic environments. This research adds to the knowledge of how methanesulfonamides interact under extreme conditions (Dominik Leitz, Mathias Hopfinger, Karin Stierstorfer, Y. Morgenstern, J. Axhausen, Andreas J. Kornath, 2017).

Safety and Hazards

The safety information for “N-(but-3-yn-1-yl)methanesulfonamide” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

N-but-3-ynylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-3-4-5-6-9(2,7)8/h1,6H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRTUFCLGMVMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

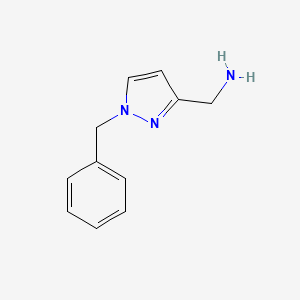

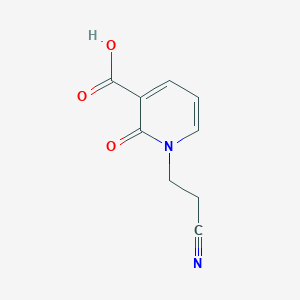

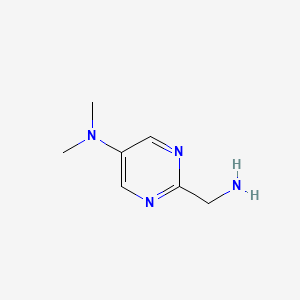

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.